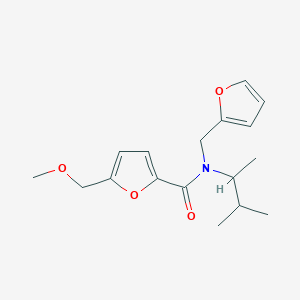![molecular formula C20H26N2O2S B5903853 N-[2-(dimethylamino)ethyl]-5-oxo-5-phenyl-N-(3-thienylmethyl)pentanamide](/img/structure/B5903853.png)
N-[2-(dimethylamino)ethyl]-5-oxo-5-phenyl-N-(3-thienylmethyl)pentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(dimethylamino)ethyl]-5-oxo-5-phenyl-N-(3-thienylmethyl)pentanamide is a chemical compound that belongs to the class of amides. It is also known as 'thienylfentanyl' and is a derivative of fentanyl, a potent synthetic opioid. Thienylfentanyl is a highly potent compound and has been used in scientific research for various purposes.
Mecanismo De Acción
Thienylfentanyl acts as an agonist at the mu-opioid receptor, which is a G protein-coupled receptor that is located in the central nervous system. Activation of the mu-opioid receptor leads to the inhibition of neurotransmitter release, which results in analgesia, sedation, and euphoria. Thienylfentanyl is highly selective for the mu-opioid receptor and has little affinity for other opioid receptors.
Biochemical and Physiological Effects:
Thienylfentanyl produces a range of biochemical and physiological effects, including analgesia, sedation, euphoria, respiratory depression, and physical dependence. The analgesic effects of thienylfentanyl are more potent than fentanyl, which makes it a useful compound for the treatment of severe pain. The sedative and anxiolytic effects of thienylfentanyl make it useful for the treatment of anxiety and insomnia. However, the respiratory depressant effects of thienylfentanyl can be dangerous, and it can lead to respiratory arrest if used in high doses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Thienylfentanyl has several advantages for lab experiments. It is highly potent and produces a range of effects that can be studied in animal models. Thienylfentanyl is also relatively easy to synthesize, which makes it a useful compound for researchers. However, thienylfentanyl has several limitations for lab experiments. It is highly addictive and can produce physical dependence in animal models. It also has a narrow therapeutic window, which means that it can be dangerous if used in high doses.
Direcciones Futuras
There are several future directions for the study of thienylfentanyl. One area of research is the development of new analogs of thienylfentanyl that have improved therapeutic profiles. Another area of research is the study of the abuse potential of thienylfentanyl and the development of new treatments for opioid addiction. Thienylfentanyl can also be studied for its potential use in the treatment of other conditions, such as depression and post-traumatic stress disorder.
Métodos De Síntesis
The synthesis of thienylfentanyl involves the reaction of fentanyl with 3-thienylmethylamine. The reaction is carried out in the presence of a reducing agent and a solvent. The reducing agent is used to reduce the imine intermediate, which is formed during the reaction, to the desired amide product. The solvent used in the reaction is typically anhydrous ethanol or acetonitrile. The yield of thienylfentanyl obtained from this reaction is typically high, and the purity of the product can be improved by recrystallization.
Aplicaciones Científicas De Investigación
Thienylfentanyl has been used in scientific research for various purposes. It has been studied for its analgesic effects, as it has been found to be more potent than fentanyl in animal models. Thienylfentanyl has also been studied for its sedative and anxiolytic effects. It has been found to be effective in reducing anxiety and producing sedation in animal models. Thienylfentanyl has also been studied for its abuse potential, as it has been found to be highly addictive in animal models.
Propiedades
IUPAC Name |
N-[2-(dimethylamino)ethyl]-5-oxo-5-phenyl-N-(thiophen-3-ylmethyl)pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2S/c1-21(2)12-13-22(15-17-11-14-25-16-17)20(24)10-6-9-19(23)18-7-4-3-5-8-18/h3-5,7-8,11,14,16H,6,9-10,12-13,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKKOAKUUXQPRQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(CC1=CSC=C1)C(=O)CCCC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(1,3-dimethyl-1H-pyrazol-4-yl)-N-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl}pyrimidin-2-amine](/img/structure/B5903773.png)
![1-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-{[1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}methanamine](/img/structure/B5903790.png)
![(1R,9aR)-1-(1H-pyrrolo[2,3-b]pyridin-1-ylmethyl)octahydro-2H-quinolizin-1-ol](/img/structure/B5903795.png)
![N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-(2-chlorophenoxy)ethanamine](/img/structure/B5903796.png)


![N-(2-ethyl-2H-1,2,3-triazol-4-yl)-2-[3-(3-methylpyrazin-2-yl)-1H-pyrazol-1-yl]acetamide](/img/structure/B5903801.png)
![3-{2-[(2R*,6S*)-2-allyl-6-phenyl-3,6-dihydropyridin-1(2H)-yl]-2-oxoethyl}imidazolidine-2,4-dione](/img/structure/B5903805.png)
![(1-imidazo[2,1-b][1,3]thiazol-6-ylethyl){[2-(3-methylphenyl)pyrimidin-5-yl]methyl}amine](/img/structure/B5903812.png)


![methyl (2S)-({2-[(2-methylprop-2-en-1-yl)oxy]benzoyl}amino)(phenyl)acetate](/img/structure/B5903832.png)
![4-[(2-methylprop-2-en-1-yl)oxy]-N-(1-methyl-2-pyrazin-2-ylethyl)benzamide](/img/structure/B5903833.png)
